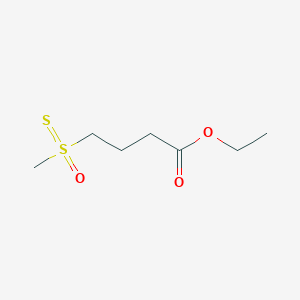

Ethyl 4-(methylsulfonothioyl)butanoate

Description

Ethyl 4-(methylsulfonothioyl)butanoate is a sulfur-containing ester characterized by a methylsulfonothioyl (–S–SO₂–CH₃) functional group at the fourth carbon of the butanoate backbone. This group imparts unique electronic and steric properties, distinguishing it from other esters with aryl or heterocyclic substituents.

Properties

Molecular Formula |

C7H14O3S2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

ethyl 4-methylsulfonothioylbutanoate |

InChI |

InChI=1S/C7H14O3S2/c1-3-10-7(8)5-4-6-12(2,9)11/h3-6H2,1-2H3 |

InChI Key |

FNLRGTYSGNKSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonothioyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . The general reaction involves the reaction of 4-(methylsulfonothioyl)butanoyl chloride with ethanol in the presence of a base to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In industrial settings, esters like this compound are often produced via Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This method is favored for its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonothioyl)butanoate can undergo various chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Yields the corresponding carboxylic acid and ethanol.

Reduction: Produces primary alcohols.

Substitution: Results in the formation of new esters or other substituted products.

Scientific Research Applications

Ethyl 4-(methylsulfonothioyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonothioyl)butanoate involves its interaction with various molecular targets. The sulfonothioyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Ethyl 4-(3-Bromophenyl)Butanoate (CAS 176088-58-7)

- Structure : Features a 3-bromophenyl group at the fourth carbon .

- Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).

- Key Properties :

- Contrast with Target Compound: The bromophenyl group is inert compared to the methylsulfonothioyl group, which may act as a leaving group or participate in nucleophilic substitutions.

Ethyl 4-(4-Bromophenyl)Butanoate (CAS 105986-54-7)

- Structure : Para-substituted bromophenyl variant .

- Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂).

- Key Properties :

- Contrast with Target Compound :

- Bromophenyl esters lack sulfur’s redox activity, limiting utility in catalysis or thiol-based reactions.

Ethyl 4-{[3-Cyano-6-(5-Methyl-2-Furyl)-4-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Butanoate

- Structure: Contains a pyridine ring with cyano, trifluoromethyl, and furyl substituents, linked via a sulfanyl (–S–) group .

- Key Properties: The sulfanyl group enhances nucleophilicity, enabling thiol-disulfide exchange reactions. Trifluoromethyl and cyano groups increase metabolic stability, relevant to agrochemical design .

- Contrast with Target Compound: Sulfanyl (–S–) vs. sulfonothioyl (–S–SO₂–): The latter’s sulfone moiety adds polarity and oxidative stability.

Physicochemical and Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.